Product packaging for (r)-2-morpholinopropanoic acid(Cat. No.:CAS No. 1257236-56-8)

(r)-2-morpholinopropanoic acid

Cat. No.: B3094367
CAS No.: 1257236-56-8
M. Wt: 159.18 g/mol
InChI Key: WEJKUVSYIGOBAR-ZCFIWIBFSA-N
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Description

(R)-2-Morpholinopropanoic Acid (CAS 25245-81-2) is a chiral organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.19 g/mol . It serves as a valuable synthetic intermediate and chiral building block in organic chemistry and pharmaceutical research. The compound features a morpholine ring, a common structural motif in medicinal chemistry, and its stereochemistry is defined by the (R)-configuration at the chiral center, which is critical for its application in the synthesis of enantiomerically pure substances . A prominent research application of this compound and its analogs is in the development of chiral 2-aryl morpholines, which are key intermediates for compounds with high affinity for Trace Amine-Associated Receptors (TAAR), particularly TAAR1 . Such receptors are active areas of investigation for potential therapeutic agents. Furthermore, the morpholino group is a privileged structure found in numerous bioactive molecules. The (R)-enantiomer provides researchers with a specific stereoisomer for developing targeted drugs and for studying structure-activity relationships (SAR) where the three-dimensional arrangement of the molecule is essential for biological activity . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3 B3094367 (r)-2-morpholinopropanoic acid CAS No. 1257236-56-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-morpholin-4-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-6(7(9)10)8-2-4-11-5-3-8/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJKUVSYIGOBAR-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for R 2 Morpholinopropanoic Acid

Asymmetric Synthetic Approaches

Asymmetric synthesis provides a direct route to enantiomerically pure compounds by creating a chiral center in a prochiral molecule. For (R)-2-morpholinopropanoic acid, this involves establishing the stereocenter at the C2 position of the propanoic acid chain.

Chiral Auxiliary-Mediated Strategies in Enantioselective Synthesis

One of the most reliable methods for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This approach allows for diastereoselective transformations, after which the auxiliary is cleaved to yield the desired enantiomerically enriched product. sigmaaldrich.com Evans oxazolidinone auxiliaries are particularly effective for the asymmetric alkylation of carboxylic acid derivatives. williams.edu

A general, well-established sequence for synthesizing α-chiral carboxylic acids using this method is as follows:

Acylation of the Chiral Auxiliary: The chiral auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with propionyl chloride or propionic anhydride to form the N-propionyl imide. williams.edu

Diastereoselective Enolate Formation and Alkylation: The N-propionyl oxazolidinone is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), to generate a rigid, chelated (Z)-enolate. This enolate then reacts with an electrophile. To synthesize 2-morpholinopropanoic acid, a suitable electrophile containing the morpholine (B109124) moiety would be introduced. The bulky substituent on the chiral auxiliary directs the incoming electrophile to the opposite face, ensuring high diastereoselectivity. williams.edu

Cleavage of the Auxiliary: The final step involves the hydrolysis of the acylated auxiliary, typically using conditions like lithium hydroxide with hydrogen peroxide, to release the chiral this compound and recover the auxiliary for reuse. williams.edu

While this represents a robust and validated strategy, the specific application of an electrophilic morpholine-containing reagent for this synthesis is not extensively detailed in readily available literature. An alternative two-step alkylation could involve initial α-bromination of the N-propionyl imide followed by nucleophilic substitution with morpholine.

StepReagents and ConditionsPurposeTypical Diastereomeric Ratio
Acylation Chiral Oxazolidinone, Propionic Anhydride, DMAP, PyridineAttachment of the propionyl group to the auxiliaryN/A
Enolate Formation N-Propionyl Imide, NaHMDS or LDA, THF, -78 °CGeneration of a stereochemically defined enolateN/A
Alkylation Enolate, Electrophilic Morpholine Reagent or Halogen SourceIntroduction of the morpholine group (or precursor) at the α-position>95:5
Cleavage LiOH, H₂O₂, THF/H₂OLiberation of the chiral acid and recovery of the auxiliaryN/A

Enantioselective Catalytic Routes

Modern organic synthesis increasingly relies on catalytic enantioselective methods, which avoid the stoichiometric use of chiral auxiliaries. These methods often employ a chiral catalyst (a metal complex or an organocatalyst) to control the stereochemical outcome of a reaction.

For the synthesis of chiral morpholinones, which are structurally related to the target molecule, chiral phosphoric acid-catalyzed reactions have been reported. nih.gov These reactions can proceed through a domino [4+2] heteroannulation followed by a rearrangement to construct the chiral heterocyclic core. nih.gov However, direct catalytic enantioselective routes for the α-morpholinylation of a propanoic acid derivative are not yet well-established in the literature. The development of such a method would likely involve the use of a chiral Lewis base or a transition metal catalyst to activate the carboxylic acid derivative and a suitable morpholine source to achieve a highly enantioselective transformation. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer high efficiency and atom economy. nih.govmdpi.com Reactions like the Strecker synthesis (for α-amino acids) and the Ugi reaction (for α-acylamino amides) are powerful tools for generating molecular complexity. nih.govnih.gov

An asymmetric Strecker reaction, for instance, involves the reaction of an aldehyde, an amine, and a cyanide source, often using a chiral amine or auxiliary to induce stereoselectivity. nih.gov A hypothetical MCR approach to this compound could involve morpholine, glyoxylic acid (or a derivative), and a chiral reagent, but specific protocols for this target molecule are not prominently documented.

Diastereoselective Synthesis of Precursors

An effective strategy for synthesizing chiral molecules is to start from an enantiomerically pure precursor obtained from the "chiral pool." This approach leverages naturally occurring chiral molecules like amino acids. For the synthesis of this compound, L-alanine ((S)-alanine) serves as an excellent starting material.

The synthesis proceeds via a nucleophilic substitution reaction with inversion of stereochemistry. The key precursor, (S)-2-chloropropionic acid, is prepared from L-alanine through a diazotization reaction. This reaction replaces the amino group with a chlorine atom while inverting the stereocenter. orgsyn.org

Synthesis of (S)-2-Chloropropionic Acid from L-Alanine: L-alanine is treated with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl). The reaction proceeds through a diazonium salt intermediate, which is then displaced by the chloride ion. This Sₙ2-like reaction occurs with a clean inversion of configuration, converting the (S)-amino acid into the (S)-chloro acid. orgsyn.org

ReactantReagentsProductEnantiomeric Excess (ee)
(S)-AlanineNaNO₂, HCl, H₂O(S)-2-Chloropropionic acidHigh

Once the (S)-2-chloropropionic acid is obtained, it can be reacted with morpholine. This is a standard Sₙ2 reaction where the morpholine nitrogen acts as a nucleophile, displacing the chloride. This second substitution also proceeds with an inversion of configuration, converting the (S)-chloro acid into the desired this compound.

Synthesis of this compound:

ReactantReagentSolventProductStereochemistry
(S)-2-Chloropropionic acidMorpholinee.g., Acetonitrile or WaterThis compoundInversion (S to R)

This two-step sequence is highly efficient and provides excellent stereochemical control, making it a practical route for obtaining the target compound.

Biocatalytic and Chemoenzymatic Pathways for Chiral Production

Biocatalysis and chemoenzymatic synthesis utilize enzymes or whole-cell systems to perform highly selective chemical transformations under mild conditions. rsc.org These methods are valued for their high enantioselectivity and sustainability. nih.gov

A primary biocatalytic strategy for obtaining a single enantiomer is the kinetic resolution of a racemic mixture. This could involve using a lipase to selectively esterify or hydrolyze one enantiomer of a racemic 2-morpholinopropanoic acid ester, leaving the other enantiomer unreacted and thus enriched. While this is a common industrial practice for producing chiral acids and alcohols, specific enzymatic resolutions for 2-morpholinopropanoic acid are not widely reported. manchester.ac.uk

The synthesis of this compound starting from L-alanine, as described in section 2.2, can be considered a chemoenzymatic route because it begins with a molecule derived from a biological source. orgsyn.org Furthermore, biocatalytic methods are well-established for producing related chiral precursors. For example, BASF developed an industrial process for the para-hydroxylation of (R)-2-phenoxypropionic acid using microbial whole-cell catalysts, demonstrating the power of biocatalysis in modifying chiral propionic acid derivatives. nih.gov

Optimization of Preparative-Scale Synthesis

Transitioning a synthetic route from the laboratory to a preparative or industrial scale requires careful optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and product quality. For the synthesis of this compound via the L-alanine route, several factors would be critical for optimization.

For the Diazotization Step (L-Alanine → (S)-2-Chloropropionic Acid):

Temperature Control: Diazotization reactions can be highly exothermic. Maintaining a low and stable temperature is crucial to prevent side reactions and ensure safety.

Reagent Addition Rate: Slow and controlled addition of sodium nitrite is necessary to manage the reaction rate and heat generation.

Solvent and Concentration: The reaction is typically run in aqueous HCl. Optimizing the concentration of reactants is key to maximizing yield and throughput. orgsyn.org

Work-up and Purification: Efficient extraction and distillation protocols are needed to isolate the (S)-2-chloropropionic acid in high purity.

For the Nucleophilic Substitution Step ((S)-2-Chloropropionic Acid → this compound):

Stoichiometry: Using a slight excess of morpholine can drive the reaction to completion, but a large excess may complicate purification.

Solvent Selection: The choice of solvent affects reaction rate and solubility of reactants and products. Polar aprotic solvents are often effective for Sₙ2 reactions.

Temperature and Reaction Time: Higher temperatures increase the reaction rate but can also lead to side products. Monitoring the reaction to determine the optimal endpoint is essential.

Product Isolation: Crystallization is often the preferred method for isolating the final product on a large scale as it can provide high purity in a single step. Optimizing crystallization conditions (solvent, temperature, cooling rate) is a key aspect of process development.

The use of chiral auxiliaries, like Evans oxazolidinones, has also been successfully implemented on a large scale for the synthesis of complex molecules, demonstrating the robustness of that methodology for preparative applications. tcichemicals.com

Stereochemical Investigations and Chiral Recognition

Analytical Techniques for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) of a chiral compound is vital, particularly in the pharmaceutical industry, to ensure the desired therapeutic effect and avoid potential adverse effects from the unwanted enantiomer. nih.gov Several analytical techniques are employed for this purpose, with chromatographic and electrophoretic methods being the most prominent.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For propanoic acid derivatives, polysaccharide-based CSPs are common. The choice of the mobile phase, typically a mixture of solvents like hexane (B92381) and isopropanol, is crucial for achieving optimal separation. u-tokyo.ac.jp Detection is often carried out using a UV detector. u-tokyo.ac.jp The complexity of retention mechanisms in chiral separations often requires screening multiple columns and conditions to find the optimal setup. sigmaaldrich.com

Capillary Electrophoresis (CE): CE has emerged as a powerful tool for chiral separations due to its high efficiency, rapid analysis time, and low sample consumption. openaccessjournals.comresearchgate.net In this technique, a chiral selector, often a cyclodextrin (B1172386) derivative, is added to the background electrolyte. openaccessjournals.commdpi.com The differential interaction of the enantiomers with the chiral selector results in different electrophoretic mobilities, enabling their separation. openaccessjournals.com For acidic compounds like (R)-2-morpholinopropanoic acid, charged cyclodextrin derivatives can enhance enantiomeric recognition through electrostatic interactions. mdpi.com Non-aqueous capillary electrophoresis (NACE) offers an alternative for separating N-protected amino acid derivatives. uliege.be

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine ee determination than HPLC or CE, NMR spectroscopy can be a powerful tool. The use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce chemical shift differences between enantiomers, allowing for their quantification. bohrium.com For instance, ³¹P-NMR is noted for its rapid interpretation and large chemical shift differences between diastereomers. bohrium.com

Other Techniques:

Gas Chromatography (GC): Similar to HPLC, chiral GC utilizes a chiral stationary phase to separate enantiomers. It is a highly accurate but less commonly used method for this class of compounds compared to HPLC. nih.gov

Vibrational Circular Dichroism (VCD): VCD spectroscopy can be used to determine the enantiomeric excess in both solid and liquid phases by measuring the differential absorption of left and right circularly polarized infrared light. researchgate.net

Enantioselective Indicator Displacement Assays (eIDAs): This colorimetric method offers a potential high-throughput screening approach for determining the ee of α-amino acids. nih.gov

Below is a table summarizing the primary analytical techniques for determining the enantiomeric excess of chiral propanoic acids.

Analytical TechniquePrinciple of Separation/DetectionCommon Application for Propanoic Acid Derivatives
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction with a chiral stationary phase. sigmaaldrich.comWidely used for separation and quantification. nih.gov
Capillary Electrophoresis (CE) Differential migration in an electric field due to interaction with a chiral selector. openaccessjournals.comHigh-efficiency separation, especially with cyclodextrin selectors. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences. bohrium.comStructural elucidation and ee determination. bohrium.com
Gas Chromatography (GC) Separation based on differential partitioning between a mobile gas phase and a chiral stationary phase. nih.govLess common than HPLC but highly accurate. nih.gov

Mechanisms of Chiral Inversion in Propanoic Acid Derivatives

Chiral inversion is a phenomenon where one enantiomer of a chiral drug is converted into its opposite enantiomer within the body. viamedica.pl This process is particularly significant for 2-arylpropanoic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) to which this compound is structurally related. viamedica.plnih.gov

The generally accepted mechanism for the chiral inversion of 2-arylpropanoic acids involves the formation of a coenzyme A (CoA) thioester. viamedica.plnih.gov The process is initiated by the formation of a thioester from the (R)-enantiomer and CoA. This intermediate is then acted upon by an epimerase enzyme, which facilitates the inversion of the stereocenter. Subsequent hydrolysis of the newly formed (S)-thioester releases the (S)-enantiomer of the acid. viamedica.pl This unidirectional metabolic inversion from the often inactive (R)-enantiomer to the active (S)-enantiomer is a unique feature of this class of compounds. nih.gov

The extent of chiral inversion can vary significantly depending on the specific compound and the species. For example, the chiral inversion of (R)-ibuprofen in humans is estimated to be between 35% and 70%, while (R)-flurbiprofen undergoes minimal inversion. viamedica.plresearchgate.net The inversion of (R)-ketoprofen is limited to about 10%. viamedica.plresearchgate.net

The racemization of related compounds, such as 5-substituted hydantoins, has been studied to understand the factors influencing stereolability. These studies suggest that the mechanism of racemization is influenced by factors such as the solvent and the presence of charged functional groups. cardiff.ac.uk

Stereoselective Interactions in Biochemical Systems

The two enantiomers of a chiral molecule can interact differently with chiral biological systems such as enzymes and receptors. This stereoselectivity is fundamental to the differing pharmacological and toxicological profiles of enantiomers.

For 2-arylpropanoic acids, the anti-inflammatory activity is almost exclusively attributed to the (S)-enantiomers due to their ability to inhibit prostaglandin (B15479496) synthesis. nih.gov The (R)-enantiomers are typically inactive or significantly less active in this regard. viamedica.plnih.gov

Stereoselectivity also influences other aspects of a drug's disposition, including:

Plasma Protein Binding: Enantiomers can exhibit different affinities for plasma proteins, which can affect their distribution and elimination. nih.gov

Oxidative Metabolism: The metabolic breakdown of the molecule can be stereoselective. nih.gov

Glucuronidation: The conjugation of the carboxylic acid group with glucuronic acid can also be an enantioselective process. nih.gov

Conformational Analysis and Stereoselective Isomerism

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ucsd.edu For a molecule like this compound, the relative orientation of the morpholine (B109124) ring and the propanoic acid side chain can influence its interaction with biological targets.

The energy of a molecule varies with its conformation. Staggered conformations are generally lower in energy (more stable) than eclipsed conformations due to reduced steric and torsional strain. ucsd.edu In molecules with bulky substituents, such as butane, the anti conformation (where the bulky groups are 180° apart) is the most stable, while the gauche conformation (where they are 60° apart) is slightly higher in energy. ucsd.edu

The three-dimensional structure of stereoisomers is defined by their absolute configuration (R or S) at the chiral center. sydney.edu.au This configuration is determined using the Cahn-Ingold-Prelog priority rules. sydney.edu.au Molecules with multiple stereocenters can exist as diastereomers, which are stereoisomers that are not mirror images of each other. sydney.edu.au

Theoretical conformational analysis has been applied to related molecules like 2-phosphopropanoic acid to understand their preferred conformations and potential binding modes. nih.gov Techniques like NMR spectroscopy can provide experimental data on the conformation of molecules in solution. researchgate.net

The relationship between different stereoisomers can be categorized as follows:

Isomer RelationshipDescription
Enantiomers Non-superimposable mirror images. sydney.edu.au
Diastereomers Stereoisomers that are not mirror images. sydney.edu.au
Conformational Isomers Isomers that can be interconverted by rotation about single bonds. sydney.edu.au
Configurational Isomers Isomers that can only be interconverted by breaking and reforming bonds. sydney.edu.au

Catalytic Applications and Ligand Development

(R)-2-Morpholinopropanoic Acid as a Chiral Ligand Precursor

This compound serves as a foundational molecule for the synthesis of novel chiral ligands. The presence of the nitrogen and oxygen atoms within the morpholine (B109124) ring, along with the carboxylic acid and the stereogenic center, provides multiple coordination points and a defined three-dimensional structure. This structure is instrumental in inducing chirality in chemical reactions. Chemists can modify the carboxylic acid and the secondary amine of the morpholine ring to create a diverse library of ligands tailored for specific catalytic applications.

Asymmetric Lewis acid catalysis utilizes chiral ligands to control the stereochemical outcome of reactions catalyzed by metal-based Lewis acids. wikipedia.org Ligands derived from this compound can chelate to a metal center, creating a chiral environment. The metal atom, acting as a Lewis acid, activates a substrate by accepting an electron pair. wikipedia.org The chiral ligand, positioned in close proximity to the reaction site, then directs the approach of the reacting partner, favoring the formation of one enantiomer over the other.

For instance, the nitrogen and carboxylate oxygen of the amino acid moiety can bind to a metal, while the morpholine ring provides steric bulk that influences the orientation of the substrate within the catalyst's coordination sphere. This two-point binding is a common strategy for achieving high levels of asymmetric induction in reactions like Michael additions and Diels-Alder cycloadditions. rsc.orgnih.govsemanticscholar.org The effectiveness of such catalysts often depends on the precise geometry and electronic properties of the metal-ligand complex.

This compound is a key precursor for a class of β-morpholine amino acid organocatalysts. nih.gov While the pyrrolidine (B122466) ring, found in the well-known catalyst proline, is often more efficient in enamine catalysis, recent research has highlighted the potential of morpholine-based catalysts. nih.gov The lower reactivity of morpholine-enamines, attributed to the electron-withdrawing effect of the ring oxygen and the pyramidal geometry of the nitrogen, presents a design challenge. nih.gov

However, scientists have overcome this by designing catalysts where the carboxylic acid function at the C-2 position is crucial for success. nih.gov In one study, new β-morpholine amino acid organocatalysts were synthesized from commercially available amino acids and tested in the 1,4-addition of aldehydes to nitroolefins. nih.gov These catalysts demonstrated high efficiency, yielding products with excellent yields and high diastereo- and enantioselectivity. nih.gov

Table 1: Performance of a Morpholine-Based Organocatalyst in the 1,4-Addition Reaction nih.gov

Reaction: 1,4-addition of butanal to β-nitrostyrene.

Catalyst Loading (mol%) Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (syn:anti) Enantiomeric Excess (ee, %)
1 Toluene Room Temp 99 95:5 95
1 THF Room Temp 98 94:6 93
1 CH2Cl2 Room Temp 99 92:8 90
0.5 Toluene Room Temp 97 95:5 95

This table is interactive. Click on the headers to sort the data.

Synergistic catalysis involves two or more catalysts working together to facilitate a reaction that is not possible or efficient with a single catalyst. wikipedia.org Organocatalysts derived from this compound are promising candidates for such systems. For example, a chiral morpholine-based organocatalyst could be paired with a transition metal catalyst. wikipedia.org The organocatalyst could activate one substrate (e.g., by forming a nucleophilic enamine from an aldehyde), while the metal catalyst activates the other (e.g., an electrophile). wikipedia.org

This dual activation strategy can overcome challenges like catalyst incompatibility, such as the potential for a Lewis acid and a Lewis base (the organocatalyst) to neutralize each other. wikipedia.org Another approach is asymmetric binary acid catalysis, where a chiral Brønsted acid works in concert with a Lewis acid. nih.gov A catalyst derived from this compound, with its acidic carboxyl group, could potentially function within such a cooperative framework to achieve challenging stereoselective transformations. nih.gov

Enantioselective Induction in Chiral Transformations

Enantioselective induction is the process by which a chiral catalyst or reagent preferentially directs a reaction towards the formation of one of two possible enantiomers. msu.edu Catalysts derived from this compound achieve this through the transfer of their inherent chirality to the transition state of the reaction.

The mechanism of induction relies on creating a diastereomeric transition state with a significant energy difference between the pathways leading to the two enantiomeric products. The rigid morpholine ring and the defined stereocenter of the precursor play a crucial role. In enamine-based organocatalysis, the catalyst forms a transient covalent bond with the aldehyde substrate. The steric hindrance provided by the morpholine moiety effectively shields one face of the resulting enamine, forcing the electrophile to attack from the less hindered face. This leads to the preferential formation of one enantiomer. The carboxylic acid group can further stabilize the transition state through hydrogen bonding, enhancing both reactivity and selectivity. nih.gov

Mechanistic Studies of Catalyst-Substrate Interactions

Understanding the precise interactions between a catalyst and its substrates is vital for optimizing existing catalysts and designing new ones. utwente.nl For catalysts derived from this compound, mechanistic studies, often combining experimental kinetics with computational modeling, provide crucial insights. nih.govprinceton.edu

Computational studies have been used to model the transition state of the 1,4-addition reaction catalyzed by β-morpholine amino acids. nih.gov These models revealed how the catalyst's structure, despite the inherent limitations of the morpholine ring for enamine catalysis, can lead to highly efficient and stereoselective outcomes. nih.gov The calculations can elucidate the key non-covalent interactions, such as hydrogen bonds and steric repulsions, that govern the geometry of the catalyst-substrate complex in the transition state. nih.gov Experimental studies, such as deuterium (B1214612) labeling, can help track the movement of atoms throughout the reaction, confirming proposed pathways like migratory cross-coupling or identifying catalyst deactivation pathways. nih.govnih.gov These detailed mechanistic pictures are fundamental to explaining the observed high levels of enantioselectivity and to the rational design of next-generation catalysts. nih.gov

Mechanistic Elucidation of Reactions Involving R 2 Morpholinopropanoic Acid

Reaction Pathway Determination and Transition State Characterization

The determination of a reaction pathway for a molecule like (R)-2-morpholinopropanoic acid involves a combination of computational modeling and experimental studies. The goal is to map the energy landscape of the reaction, identifying the lowest energy path from reactants to products, which includes the crucial transition state—the highest energy point on this path.

Computational Approaches: Density Functional Theory (DFT) calculations are a primary tool for modeling reaction pathways. These calculations can predict the geometries of reactants, products, and transition states. For a reaction such as the esterification of this compound, DFT can be used to model the approach of an alcohol, the formation of a tetrahedral intermediate, and the subsequent elimination of water. The calculated energies of these species help in characterizing the transition state and determining the activation energy of the reaction.

Experimental Techniques: Kinetic Isotope Effects (KIEs) provide experimental insight into transition state structures. By replacing an atom at a specific position with its heavier isotope (e.g., hydrogen with deuterium (B1214612), or carbon-12 with carbon-13) and measuring the effect on the reaction rate, researchers can infer which bonds are being formed or broken in the rate-determining step. For instance, in a decarboxylation reaction, a significant ¹²C/¹³C KIE would suggest that the C-C bond to the carboxyl group is breaking in the transition state.

These complementary approaches provide a high-resolution picture of the reaction mechanism, guiding the development of new catalysts and reaction conditions. researchgate.net

Role of Acid-Base Catalysis in Transformations of Chiral Acids

The structure of this compound contains both an acidic group (carboxylic acid) and a basic group (the morpholine (B109124) nitrogen). This bifunctional nature means that it can participate in or be influenced by acid-base catalysis.

Intramolecular Catalysis: The molecule itself can potentially act as a catalyst. The basic morpholine nitrogen could deprotonate a nucleophile, while the carboxylic acid group could protonate a leaving group, facilitating a reaction at another part of the molecule or in a reaction partner.

External Catalysis: The transformation of chiral acids is often accelerated by external acids or bases. In the case of this compound, adding a strong acid would protonate the morpholine nitrogen, potentially altering its steric and electronic properties. Conversely, adding a base would deprotonate the carboxylic acid, forming a carboxylate anion. This carboxylate is a better nucleophile and can participate in reactions like nucleophilic substitution.

Chiral Brønsted acids or bases can be used to achieve enantioselective transformations. For example, a chiral acid catalyst could selectively protonate one face of an intermediate derived from this compound, leading to the preferential formation of one diastereomer over another. The effectiveness of such catalysis depends on the precise geometric and electronic matching between the catalyst and the substrate. mdpi.com

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a multi-step reaction and consumed in a subsequent step. wikipedia.orgyoutube.com Their short lifetime often makes them difficult to detect directly. lumenlearning.com In reactions involving this compound, several types of intermediates could be postulated depending on the reaction conditions.

Potential Reaction Intermediates:

Carbocations: In the presence of a strong acid, the loss of a leaving group from the carbon backbone could generate a carbocation. The stability of this intermediate would follow the usual trend: tertiary > secondary > primary. lumenlearning.com

Enolates: Treatment with a base can deprotonate the α-carbon (the carbon adjacent to the carbonyl group), forming an enolate intermediate. This species is a powerful nucleophile and is key in reactions like alkylations and condensations.

Radicals: Under photochemical or radical-initiating conditions, a radical intermediate could be formed. These seven-electron species are highly reactive. lumenlearning.com

Characterization Methods: The existence of these intermediates is often inferred through indirect methods. lumenlearning.com

Spectroscopic Analysis: In some cases, at low temperatures or using matrix isolation techniques, reactive intermediates can be observed using methods like NMR or IR spectroscopy.

Trapping Experiments: A "trapping" agent can be added to the reaction mixture. This agent is designed to react specifically with the suspected intermediate to form a stable, characterizable product, thus providing evidence for the intermediate's existence. lumenlearning.com

Table 1: Potential Intermediates in Reactions of this compound

Intermediate TypeGenerating ConditionsKey CharacteristicsPotential Subsequent Reaction
Acylium IonActivation of carboxyl group (e.g., with thionyl chloride)Electrophilic, positively chargedAttack by a nucleophile (e.g., alcohol, amine)
EnolateDeprotonation at α-carbon with a strong baseNucleophilic, negatively chargedAlkylation, aldol (B89426) reaction
Tetrahedral IntermediateNucleophilic addition to the carbonyl carbonsp³-hybridized carbon, transientCollapse to form product (e.g., ester, amide)

Kinetic Studies of Relevant Chemical Processes

Kinetic studies measure reaction rates to provide quantitative information about the reaction mechanism. nih.gov This involves determining the rate law, which expresses the relationship between the rate of reaction and the concentrations of the reactants. For a reaction involving this compound, such as its esterification with an alcohol (ROH) catalyzed by an acid (H⁺), a plausible rate law might be:

Rate = k [this compound] [ROH] [H⁺]

This equation implies that the reaction is first order with respect to the chiral acid, the alcohol, and the catalyst. The rate constant, k, is a measure of the intrinsic reactivity of the system.

Methods for Kinetic Analysis:

Spectroscopic Monitoring: The concentration of a reactant or product can be monitored over time by measuring its absorbance of light (UV-Vis spectroscopy) or other spectral properties.

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate and quantify the components of a reaction mixture at different time points. science.gov

Stopped-Flow Analysis: This technique is used for very fast reactions. It allows for the rapid mixing of reactants and the immediate measurement of a change in a physical property, such as fluorescence or absorbance. nih.gov

Kinetic data can be used to support or refute a proposed mechanism. For example, if a proposed intermediate is formed in a rapid equilibrium before a slower, rate-determining step, this will be reflected in the form of the experimentally determined rate law. science.gov

Table 2: Hypothetical Kinetic Data for the Esterification of this compound

ExperimentInitial [Acid] (M)Initial [Alcohol] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁴
20.200.103.0 x 10⁻⁴
30.100.203.0 x 10⁻⁴

This data illustrates a reaction that is first order in both the acid and the alcohol.

Investigations into Chiral Recognition Mechanisms in Reactions

Chiral recognition is the ability of a chiral molecule to interact differently with the two enantiomers of another chiral molecule. nih.gov This phenomenon is fundamental to stereoselective synthesis and separation science. For this compound, its specific three-dimensional structure governs how it interacts with other chiral entities, such as enzymes or chiral catalysts.

The mechanism of chiral recognition relies on the formation of transient diastereomeric complexes between the chiral molecule and a chiral selector. For effective recognition, there must be at least a three-point interaction between the two species. mdpi.com In the case of this compound, these interactions could involve:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The morpholine oxygen and nitrogen can act as hydrogen bond acceptors.

Ionic Interactions: The protonated morpholine nitrogen or the deprotonated carboxylate group can form strong ionic bonds (salt bridges) with a chiral partner.

Steric Repulsion: The spatial arrangement of the groups around the stereocenter creates steric hindrance that favors one orientation of binding over another, leading to differentiation between enantiomers. mdpi.com

These interactions are exploited in various applications. In chiral chromatography, this compound would interact differently with a chiral stationary phase compared to its (S)-enantiomer, allowing for their separation. In asymmetric catalysis, a chiral catalyst is designed to form a lower-energy transition state with this compound than with its enantiomer, leading to a highly enantioselective reaction. The study of these recognition mechanisms, often aided by techniques like NMR spectroscopy and circular dichroism, is crucial for designing new and more efficient stereoselective processes. mdpi.commdpi.com

Advanced Derivatization Strategies for Analytical and Synthetic Utility

Development of Derivatization Reagents for Enhanced Spectroscopic Detection

The inherent spectroscopic properties of (r)-2-morpholinopropanoic acid may not be optimal for certain analytical techniques. Derivatization can introduce chromophoric or fluorophoric moieties, significantly improving detection limits and selectivity in spectroscopic analyses.

For ultraviolet-visible (UV-Vis) spectroscopy, reagents that introduce aromatic systems can be utilized. For instance, the carboxylic acid group can be converted to an ester or amide with a UV-active alcohol or amine. This strategy enhances the molar absorptivity of the molecule, allowing for more sensitive detection.

In the context of fluorescence spectroscopy, derivatizing agents containing fluorophores are employed. The introduction of a highly fluorescent tag to the this compound molecule can dramatically increase detection sensitivity, which is particularly advantageous when analyzing samples with low concentrations of the analyte.

Chromatographic Method Development for Chiral Purity Assessment

Assessing the enantiomeric purity of this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. skpharmteco.com High-performance liquid chromatography (HPLC) is a primary technique for determining chiral purity. skpharmteco.com While direct chiral separations are possible with specialized chiral stationary phases (CSPs), derivatization offers an alternative and sometimes more robust approach. skpharmteco.comchromatographyonline.comresearchgate.net

Derivatization with a chiral reagent converts the enantiomers of this compound into diastereomers. These diastereomers possess different physical properties and can be separated on a standard, achiral stationary phase. nih.gov Common chiral derivatizing agents for carboxylic acids include chiral amines or alcohols, which form diastereomeric amides or esters, respectively.

Gas chromatography (GC) can also be employed for chiral analysis, often requiring derivatization to increase the volatility of the analyte. skpharmteco.com Silylation is a common derivatization technique for GC analysis, where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) group. researchgate.net

Table 1: Comparison of Chromatographic Techniques for Chiral Purity Assessment

TechniquePrincipleDerivatizationAdvantages
Chiral HPLC Enantiomers interact differently with a chiral stationary phase.Not always required, but can improve separation.Direct analysis of enantiomers.
HPLC with Chiral Derivatization Enantiomers are converted to diastereomers, which are then separated on an achiral column.Required.Can be more cost-effective as it uses standard columns.
Chiral GC Volatilized enantiomers are separated on a chiral stationary phase.Often required to increase volatility.High resolution and sensitivity.

Derivatization for Structural Elucidation via Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for determining the structure of molecules. Derivatization can be used to improve the ionization efficiency and control the fragmentation patterns of this compound, aiding in its structural elucidation. ddtjournal.com

For electrospray ionization (ESI), derivatization can introduce a permanently charged group or a readily ionizable functional group, enhancing the signal intensity. longdom.org For example, reacting the carboxylic acid with a reagent containing a quaternary ammonium (B1175870) group can significantly improve detection in positive ion mode.

In gas chromatography-mass spectrometry (GC-MS), derivatization is often essential to make the analyte volatile and thermally stable. researchgate.net Alkyl chloroformates, for example, can simultaneously derivatize carboxylic acid, amino, and hydroxyl groups. nih.gov The resulting derivatives are more amenable to GC separation and produce characteristic mass spectra.

Derivatization can also be used to introduce specific fragmentation patterns. By attaching a group that fragments in a predictable way upon collision-induced dissociation (CID), it is possible to obtain more structural information from the resulting tandem mass spectrometry (MS/MS) data. ddtjournal.com

Table 2: Derivatization Strategies for Mass Spectrometry

TechniqueDerivatization GoalExample Reagent
LC-MS (ESI) Enhance ionization efficiency.Reagents with quaternary ammonium groups. longdom.org
GC-MS Increase volatility and thermal stability.Silylating agents (e.g., BSTFA), alkyl chloroformates. nih.govscielo.org.za
Tandem MS (MS/MS) Induce specific fragmentation patterns.Reagents that introduce easily fragmentable moieties. ddtjournal.com

Strategic Derivatization for Downstream Synthetic Transformations

The functional groups of this compound, the carboxylic acid and the secondary amine of the morpholine (B109124) ring, can be selectively modified to facilitate further synthetic transformations.

The carboxylic acid can be activated for amide bond formation by converting it into an activated ester or an acid chloride. This allows for the coupling of this compound with various amines to generate a library of amide derivatives. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used for this purpose. researchgate.net

The secondary amine in the morpholine ring can undergo a variety of reactions, including N-alkylation, N-acylation, and N-arylation. These transformations can be used to introduce diverse substituents onto the morpholine ring, thereby modifying the steric and electronic properties of the molecule. Protecting groups may be employed to temporarily block one functional group while reacting the other, allowing for regioselective derivatization.

This compound: A Versatile Chiral Moiety in Chemical and Biological Research

The chiral molecule, this compound, represents a significant building block in the field of stereoselective synthesis and a point of interest for biological investigation. Its unique structure, combining a rigid morpholine ring with a chiral propanoic acid side chain, offers a valuable scaffold for the development of complex molecules and research tools. This article explores its role as a chiral building block, its investigation as a potential biochemical probe, and its prospective applications in neuroscience research.

Role As a Chiral Building Block and Probe in Chemical Biology Research

The precise three-dimensional arrangement of atoms in a molecule is critical for its biological function. Chiral building blocks are enantiomerically pure compounds that chemists use to construct complex target molecules with specific stereochemistry. wikipedia.orgsigmaaldrich.com This control is essential in drug discovery and materials science, where one enantiomer often exhibits the desired activity while the other may be inactive or even detrimental. kashanu.ac.ir

Asymmetric synthesis aims to create a specific enantiomer of a chiral product. kashanu.ac.ir One effective strategy involves the use of a chiral auxiliary, a temporary component of a molecule that directs the stereoselectivity of a reaction before being removed. wikipedia.orgblogspot.com (r)-2-morpholinopropanoic acid, by its nature as a chiral carboxylic acid, holds potential as such a building block. The morpholine (B109124) unit can influence the direction of chemical reactions, while the carboxylic acid provides a handle for attachment to other molecules.

While specific, high-profile examples of the extensive use of this compound in the total synthesis of complex natural products are not prevalent in broad literature, its structural motifs are found in various synthetic contexts. For instance, the synthesis of peptidomimetics, which mimic the structure of peptides, has utilized related morpholine-based amino acids to create specific three-dimensional folds, such as β-hairpins. core.ac.uk The principles of asymmetric synthesis, often employing chiral Ni(II) complexes, allow for the creation of novel amino acids where a chiral auxiliary guides the reaction, a role that this compound or its derivatives could fulfill. researchgate.netmdpi.com The synthesis of complex and diverse compounds is a key area of research, often starting from readily available materials to create novel molecular scaffolds for biological screening. illinois.edu

Biochemical probes are molecules used to study biological processes, such as the function of an enzyme or receptor. The development of potent and selective inhibitors for enzymes is a crucial area of research. For example, in the pursuit of inhibitors for indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer, researchers synthesized a series of benzimidazole (B57391) derivatives. unito.it In this work, the related compound 3-morpholinopropanoic acid was used as a building block to synthesize a specific inhibitor, demonstrating how the morpholine moiety can be incorporated into pharmacologically active molecules. unito.it

Similarly, research into inhibitors for other enzymes, such as Protease-Activated Receptor-2 (PAR2), has identified 1-Piperidin Propionic Acid (1-PPA) as a novel inhibitor, highlighting that simple cyclic amine-containing acids can serve as effective biochemical probes. mdpi.com While direct studies investigating this compound as a primary biochemical probe are limited, its structure is analogous to fragments used in the successful design of enzyme inhibitors. These examples underscore the potential for this compound to be used in the synthesis of probes for various biological targets.

Synaptic transmission, the process by which neurons communicate, is fundamental to brain function. ukzn.ac.zauky.edu The study of this process often involves pharmacological tools that can modulate the activity of specific neurotransmitter receptors. zu.edu.jo Key targets in neuroscience research include the N-methyl-D-aspartate (NMDA) and GABA receptors, which are crucial for excitatory and inhibitory signaling, respectively. wikipedia.orgnih.govnih.gov

NMDA receptor antagonists are a class of compounds that block the activity of these receptors and are used to study their role in processes like learning, memory, and neurodegenerative diseases. nih.govtocris.comrndsystems.com While many potent NMDA antagonists are complex molecules, the search for new modulators is ongoing. nih.gov

In a related context, compounds containing a morpholine ring have been shown to possess activity at other important neural receptors. Specifically, morpholin-2-yl-phosphinic acids have been identified as potent antagonists of the GABA(B) receptor, which is involved in inhibitory synaptic transmission. nih.gov Furthermore, propionic acid itself has been shown to have effects on the brain, influencing neuronal morphology and behavior in animal models. nih.gov

Although direct research on this compound in synaptic transmission studies is not extensively documented, the known activities of both the morpholine and propionic acid moieties in the central nervous system suggest it as a candidate for exploration in the development of new neurological research tools.

Future Research Directions and Emerging Opportunities

Exploration of Novel, Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing (R)-2-morpholinopropanoic acid is a key area of future research. Current synthetic strategies often involve multiple steps and the use of hazardous reagents, highlighting the need for more sustainable alternatives. semanticscholar.orgcuestionesdefisioterapia.comresearchgate.net

Key Research Directions:

Biocatalytic Approaches: Utilizing enzymes or whole-cell systems for the asymmetric synthesis of this compound offers a promising green alternative. Biocatalysis can provide high enantioselectivity under mild reaction conditions, reducing energy consumption and waste generation.

Green Chemistry Principles: The application of green chemistry principles, such as the use of renewable starting materials, solvent-free reaction conditions, and the reduction of derivatization steps, is crucial for developing sustainable synthetic protocols. rub.demdpi.comscispace.com The goal is to minimize the environmental impact of the synthesis process. cuestionesdefisioterapia.com

One-Pot Syntheses: Designing one-pot or tandem reactions where multiple synthetic transformations occur in a single reaction vessel can significantly improve efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. semanticscholar.org

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control for the synthesis of this compound. This technology can enable more efficient and reproducible manufacturing processes.

A comparative analysis of existing and potential synthetic routes highlights the shift towards more sustainable methodologies.

Table 1: Comparison of Synthetic Strategies for this compound

Synthetic StrategyAdvantagesChallenges
Traditional Multi-Step Synthesis Well-established procedures.Use of hazardous reagents, generation of significant waste, often low overall yield.
Asymmetric Organocatalysis Metal-free, high enantioselectivity. nih.govmdpi.comCatalyst loading can be high, and catalyst recycling may be challenging. nih.gov
Biocatalysis High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme stability and availability can be limiting factors.
Flow Chemistry Improved safety, scalability, and process control.Initial setup costs can be high.

Broadening the Scope of Catalytic Applications

The unique structural features of this compound and its derivatives make them attractive candidates for use as chiral ligands and organocatalysts in a variety of asymmetric transformations. researchgate.netchiralpedia.com

Emerging Opportunities:

Asymmetric Organocatalysis: Derivatives of this compound can be explored as novel organocatalysts for a range of reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions. nih.govsemanticscholar.org The morpholine (B109124) moiety can act as a Brønsted base or a hydrogen bond donor, influencing the stereochemical outcome of the reaction. nih.gov

Ligands for Metal-Catalyzed Reactions: The carboxylic acid and morpholine nitrogen of this compound can coordinate with metal centers, making its derivatives promising chiral ligands for asymmetric catalysis, such as in hydrogenation and cross-coupling reactions. e-bookshelf.de

Phase-Transfer Catalysis: Chiral morpholinium salts derived from this compound could be effective phase-transfer catalysts for asymmetric alkylation and other reactions involving two immiscible phases.

Dynamic Kinetic Resolution: This compound and its derivatives can be employed in dynamic kinetic resolution processes, where a racemic starting material is converted into a single enantiomer of the product in high yield. wikipedia.org

The development of new catalytic systems based on this scaffold could provide more efficient and selective methods for the synthesis of other valuable chiral molecules.

Interdisciplinary Research Avenues in Chemical Biology

The intersection of chemistry and biology offers exciting opportunities to utilize this compound and its derivatives to probe and manipulate biological systems. pressbooks.pubfrontiersin.orgwikipedia.orgacademie-sciences.fr

Potential Applications:

Peptidomimetics: Incorporating this compound into peptide sequences can create peptidomimetics with enhanced stability against enzymatic degradation and improved conformational rigidity. core.ac.uknih.govnih.gov These modified peptides could have applications as therapeutic agents or research tools. google.com

Molecular Probes: Fluorescently labeled or otherwise tagged derivatives of this compound can be designed as molecular probes to study biological processes, such as enzyme activity or receptor binding. nih.gov

Drug Discovery: The morpholine scaffold is a common feature in many biologically active compounds. ru.nl this compound can serve as a chiral starting material for the synthesis of novel drug candidates with specific stereochemistry, which is often crucial for therapeutic efficacy. univr.itgoogle.comunito.it For instance, it has been used in the synthesis of compounds targeting HIV. google.com

Chemical Genetics: Small molecules derived from this compound can be used in chemical genetics to modulate the function of specific proteins and elucidate their roles in cellular pathways.

The ability to synthesize and modify this chiral building block opens up new avenues for designing molecules with specific biological functions.

Development of Advanced Analytical Platforms for Stereoisomer Analysis

The accurate determination of the enantiomeric purity of this compound and its derivatives is critical for their application in catalysis and drug development. libretexts.org Future research will focus on developing more sensitive and efficient analytical methods for stereoisomer analysis.

Areas for Advancement:

Chiral Chromatography: The development of novel chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and gas chromatography (GC) is crucial for the efficient separation of the enantiomers of morpholinopropanoic acid and its derivatives. scas.co.jpsigmaaldrich.comresearchgate.netvt.edu

Capillary Electrophoresis: Chiral capillary electrophoresis (CE) offers a high-resolution technique for enantiomeric separation, often requiring only small sample volumes. Further development of chiral selectors for CE will enhance its utility.

Mass Spectrometry: The coupling of chiral separation techniques with mass spectrometry (MS) provides a powerful tool for the sensitive and selective detection and quantification of stereoisomers, even in complex matrices.

Spectroscopic Methods: Techniques such as vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) can provide information about the absolute configuration of chiral molecules and can be used for online monitoring of stereoselective reactions.

Table 2: Advanced Analytical Techniques for Stereoisomer Analysis

Analytical TechniquePrincipleAdvantagesFuture Directions
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. scas.co.jpvt.eduWidely applicable, preparative scale possible. scas.co.jpDevelopment of more robust and selective chiral stationary phases.
Chiral GC Separation of volatile, derivatized enantiomers on a chiral stationary phase. researchgate.netHigh resolution and sensitivity. researchgate.netDevelopment of new derivatization reagents and more stable chiral columns.
Chiral CE Differential migration of enantiomers in an electric field in the presence of a chiral selector.High efficiency, small sample volume.Exploration of novel chiral selectors and hyphenation with MS.
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light by chiral molecules.Provides information on absolute configuration.Application in high-throughput screening and process monitoring.

Continued innovation in these analytical platforms will be essential to support the expanding research and applications of this compound and its derivatives.

Q & A

Basic: What analytical methods are recommended for characterizing (R)-2-morpholinopropanoic acid and its related impurities?

Methodological Answer:

  • HPLC with UV/Vis Detection : Use reverse-phase chromatography (C18 column) with a mobile phase of acetonitrile:water (adjusted to pH 2.5 with phosphoric acid) for separating this compound from its enantiomer and impurities like 2-(4-ethylphenyl)-propanoic acid .
  • Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose-based) to resolve enantiomeric impurities. Validate resolution using USP/EP guidelines for chiral purity .
  • NMR Spectroscopy : Confirm stereochemistry via 1^1H and 13^13C NMR, focusing on morpholine ring protons (δ 3.5–4.0 ppm) and chiral center splitting patterns .

Advanced: How can enantiomeric impurities in this compound synthesis be resolved, and which chiral stationary phases are effective?

Methodological Answer:

  • Chiral Resolution : Use supercritical fluid chromatography (SFC) with amylose tris(3,5-dimethylphenylcarbamate) columns. Optimize mobile phase composition (CO2_2/methanol) to achieve baseline separation of (R)- and (S)-enantiomers .
  • Dynamic Kinetic Resolution : Catalyze racemization at the α-carbon using palladium complexes under basic conditions to favor the (R)-enantiomer. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

Basic: What conditions minimize racemization during this compound synthesis?

Methodological Answer:

  • Temperature Control : Maintain reaction temperatures below 40°C during coupling steps to prevent thermal racemization.
  • pH Optimization : Conduct reactions in mildly acidic conditions (pH 4–5) to stabilize the protonated amine, reducing nucleophilic attack at the chiral center .
  • Solvent Selection : Use aprotic solvents (e.g., DMF or THF) to avoid hydrogen-bonding interactions that promote racemization .

Advanced: How do structural modifications at the morpholine ring affect biological activity?

Methodological Answer:

  • Morpholine Substitution : Introduce electron-withdrawing groups (e.g., -CF3_3) at the morpholine nitrogen to enhance metabolic stability. Assess via in vitro cytochrome P450 inhibition assays .
  • Ring Expansion : Synthesize a seven-membered morpholine analog and compare binding affinity using surface plasmon resonance (SPR) with target enzymes (e.g., kinases). Report KdK_d values to quantify interactions .

Basic: Which spectroscopic techniques confirm this compound stereochemistry?

Methodological Answer:

  • NMR : Use 1^1H-1^1H NOESY to detect spatial proximity between the morpholine oxygen and α-hydrogen, confirming the (R)-configuration .
  • IR Spectroscopy : Identify characteristic C=O stretching (1700–1750 cm1^{-1}) and morpholine ring vibrations (1250–1300 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+^+) and fragmentation patterns to rule out structural isomers .

Advanced: What in silico methods predict metabolic pathways, and how do they compare with experimental data?

Methodological Answer:

  • ADMET Prediction : Use software like SwissADME to simulate Phase I metabolism (e.g., oxidation at the morpholine ring). Validate predictions via LC-MS/MS analysis of rat hepatocyte incubations .
  • Docking Studies : Model interactions with CYP3A4 using AutoDock Vina. Compare predicted metabolite profiles with in vivo pharmacokinetic data (e.g., plasma half-life) .

Basic: How should stability studies for this compound be designed?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation products via HPLC and assign structures using MS/MS .
  • pH Stability : Test solubility and degradation in buffers (pH 1–10) over 72 hours. Report degradation kinetics (e.g., t90t_{90}) using Arrhenius plots .

Advanced: What challenges arise in crystallizing this compound for X-ray studies, and how are they addressed?

Methodological Answer:

  • Crystallization Solvents : Use mixed solvents (e.g., ethanol/water) to reduce viscosity and promote crystal growth. Slow evaporation at 4°C enhances lattice formation .
  • Crystal Disorder : Address by seeding with microcrystals of analogous compounds. Resolve disorder via SHELXL refinement, reporting RintR_{\text{int}} and GooF values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.